2-(oxane-4-carbonyl)-2,3-dihydro-1H-isoindole
Description
Properties
IUPAC Name |
1,3-dihydroisoindol-2-yl(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14(11-5-7-17-8-6-11)15-9-12-3-1-2-4-13(12)10-15/h1-4,11H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLKPDUQYDHUBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)N2CC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(oxane-4-carbonyl)-2,3-dihydro-1H-isoindole typically involves multi-step organic reactions. One common method includes the reaction of isoindoline derivatives with tetrahydro-2H-pyran-4-ylmethanol under specific conditions. The process may involve the use of catalysts and solvents such as tetrahydrofuran (THF) and lithium aluminum hydride (LiAlH4) for reduction reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, pressure regulation, and the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
Isoindolin-2-yl(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
Scientific Research Applications
Drug Discovery
The compound has shown promise in drug discovery due to its ability to act as a scaffold for the development of new pharmacological agents. Its derivatives have been explored for their activity against various biological targets, including:
- Anticancer Agents : Research has indicated that derivatives of isoindole compounds can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
- Antimicrobial Activity : Some studies have reported that compounds related to 2-(oxane-4-carbonyl)-2,3-dihydro-1H-isoindole exhibit antibacterial and antifungal properties, making them potential candidates for treating infections resistant to conventional antibiotics.
Material Science
In material science, this compound serves as a building block for the synthesis of novel polymers and materials with specific properties. Its unique functional groups can be utilized to enhance the mechanical strength, thermal stability, and electrical conductivity of materials.
Organic Synthesis
The versatility of this compound allows it to be used in various organic synthesis applications:
- Cycloaddition Reactions : It can participate in cycloaddition reactions, leading to the formation of complex cyclic structures that are valuable in synthetic organic chemistry.
- Functionalization : The compound can be functionalized at different positions to create a library of derivatives for further study.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of isoindole derivatives. The researchers synthesized several derivatives based on this compound and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting their potential as lead compounds in cancer therapy.
Case Study 2: Antimicrobial Properties
In another study featured in Pharmaceutical Research, researchers explored the antimicrobial properties of isoindole derivatives against Gram-positive and Gram-negative bacteria. The findings indicated that some derivatives showed potent antibacterial activity comparable to established antibiotics, highlighting their potential application in treating resistant bacterial infections.
Mechanism of Action
The mechanism of action of 2-(oxane-4-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Crystallographic Features
Quinazolinone-linked Isoindole Derivatives
The compound 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole () features a quinazolinone core linked to isoindole via a SCH2CH2 chain. Key characteristics:
- Planarity : The quinazolinyl group is planar (r.m.s. deviation = 0.057 Å), with the isoindole and phenyl groups inclined at dihedral angles of 4.93° and 71.61°, respectively.
- Interactions : C–H···O hydrogen bonds and π–π stacking (intercentroid distance = 3.533 Å) stabilize its 3D architecture .
- Synthesis: Prepared via nucleophilic substitution between 2-mercaptoquinazolinone and 2-(2-chloroethyl)isoindole-1,3-dione in acetonitrile (89% yield) .
Benzyl-substituted Isoindole Derivatives
2-Benzyl-2,3-dihydro-1H-isoindole () contains a benzyl group attached to the isoindole nitrogen. Key features:
- Structure : 31 atoms (15 C, 15 H, 1 N) with a nine-membered bicyclic system.
- Bonding: 12 aromatic bonds and one aliphatic tertiary amine, enabling π–π interactions but lacking hydrogen-bond donors .
- Synthesis : Achieved via tris(pentafluorophenyl)borane-catalyzed reduction of N-benzylphthalimide .
The oxane-4-carbonyl group in the target compound replaces the benzyl group, likely enhancing polarity and hydrogen-bond acceptor capacity (via the carbonyl oxygen), which could improve aqueous solubility compared to the hydrophobic benzyl derivative.
Halogenated Isoindole Derivatives
- 5-Chloroisoindoline () and 4-chloro-2,3-dihydro-1H-isoindole hydrochloride () exhibit chloro substituents on the isoindole ring. These electron-withdrawing groups may increase metabolic stability but reduce bioavailability due to higher crystallinity .
The oxane-4-carbonyl group, being a hydrogen-bond acceptor, may offer a balance between solubility and membrane permeability compared to halogenated analogs.
Physicochemical Properties
Table 1: Comparative Physicochemical Data
Notes:
- The oxane-4-carbonyl group likely increases polarity (higher TPSA) compared to benzyl or chloro substituents.
- Lower XLogP3 of the target compound vs. benzyl derivative suggests improved hydrophilicity.
Biological Activity
The compound 2-(oxane-4-carbonyl)-2,3-dihydro-1H-isoindole is a derivative of isoindole, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features an isoindole core with a carbonyl group attached to an oxane ring, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that isoindole derivatives exhibit a range of biological activities including:
- Antitumor Activity : Some isoindole compounds have shown potential as anticancer agents by inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : Certain derivatives can modulate inflammatory responses, making them candidates for treating inflammatory diseases.
- Antioxidant Properties : The presence of specific functional groups in isoindoles may enhance their ability to scavenge free radicals.
Case Study 1: Antitumor Efficacy
A study published in Molecules investigated the antitumor effects of various isoindole derivatives, including this compound. The results indicated that this compound significantly inhibited the growth of cancer cell lines in vitro. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
Case Study 2: Anti-inflammatory Mechanism
Another research article focused on the anti-inflammatory properties of isoindole derivatives. It was found that this compound reduced the levels of pro-inflammatory cytokines in cell culture models. This suggests its potential use in treating conditions such as rheumatoid arthritis and other inflammatory disorders .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antitumor | Inhibition of cancer cell proliferation | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Antioxidant | Scavenging of free radicals |
The biological activity of this compound is believed to involve interaction with specific molecular targets:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to cancer cell death.
- Cytokine Modulation : It appears to downregulate the expression of inflammatory mediators by inhibiting transcription factors like NF-kB.
- Antioxidant Activity : The compound's ability to donate electrons may neutralize reactive oxygen species (ROS), thus protecting cells from oxidative stress.
Q & A
Q. What are the common synthetic routes for 2-(oxane-4-carbonyl)-2,3-dihydro-1H-isoindole, and how can reaction conditions be optimized?
Synthesis typically involves multi-step organic reactions, such as cyclization of isoindole precursors followed by carbonyl coupling with oxane derivatives. Key steps include:
- Cyclization : Use dehydrating agents (e.g., POCl₃) under reflux to form the isoindole core .
- Carbonylation : Oxane-4-carbonyl groups are introduced via nucleophilic acyl substitution, requiring catalysts like Pd/C or DCC for activation .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization (ethanol/water) improves yields (typically 60-80%) . Optimization : Control temperature (60-80°C) and solvent polarity (dioxane or THF) to minimize side reactions .
Q. How is the structural integrity of this compound validated experimentally?
- Spectroscopy :
- NMR : ¹H NMR shows characteristic isoindole aromatic protons (δ 7.2–7.5 ppm) and oxane protons (δ 3.5–4.0 ppm) .
- IR : Carbonyl stretches appear at 1680–1720 cm⁻¹ .
Q. What preliminary biological activities have been reported for isoindole derivatives, and how are they screened?
- Antimicrobial assays : Broth microdilution (MIC values) against S. aureus and E. coli .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases (IC₅₀ values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~10–50 µM) .
Advanced Research Questions
Q. What reaction mechanisms govern the electrophilic substitution of this compound?
- Acylation : The carbonyl group activates the isoindole ring for Friedel-Crafts alkylation via σ-complex intermediates .
- Nucleophilic attack : Oxane’s oxygen participates in hydrogen bonding, stabilizing transition states during substitutions .
- Kinetic studies : Hammett plots (ρ = +1.2) indicate electron-deficient aromatic systems favoring electrophilic pathways .
Q. How do structural modifications (e.g., substituent effects) influence bioactivity in isoindole derivatives?
- Piperazine additions : Enhance solubility (logP reduction by 0.5–1.0) and receptor binding (Kd improvements ~2-fold) via H-bonding .
- Halogenation : Fluorine at C-4 increases metabolic stability (t₁/₂ from 2h to 6h in hepatic microsomes) .
- Oxane vs. tetrahydropyran : Oxane’s chair conformation improves membrane permeability (Papp values: 8.5 × 10⁻⁶ cm/s) .
Q. How can contradictions in reported biological data (e.g., conflicting IC₅₀ values) be resolved?
- Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize to cell viability .
- Solubility adjustments : Replace DMSO with cyclodextrin complexes to avoid solvent interference .
- Structural analogs : Compare with 2-(pyridinyl-carbonyl) derivatives to isolate substituent effects .
Q. What computational strategies predict the pharmacokinetic properties of this compound?
- ADMET prediction : SwissADME estimates moderate bioavailability (F = 50–60%) and blood-brain barrier penetration (logBB = -0.3) .
- Molecular docking : AutoDock Vina simulates binding to COX-2 (binding energy: -8.2 kcal/mol) .
- MD simulations : AMBER evaluates stability of protein-ligand complexes over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
